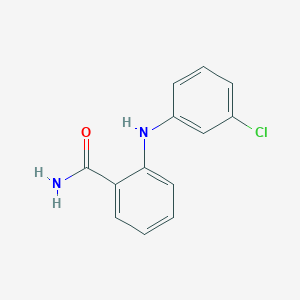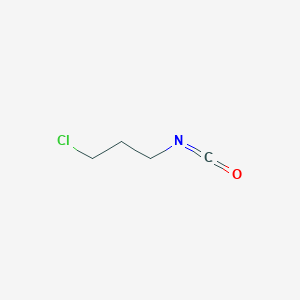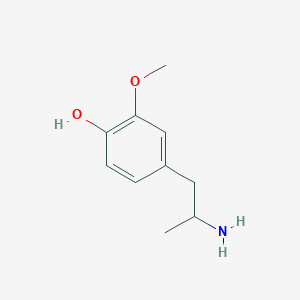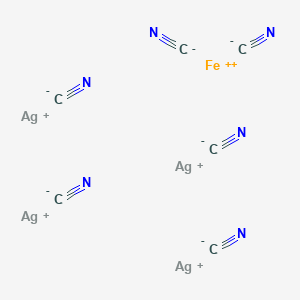
Tetrasilver hexacyanoferrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasilver hexacyanoferrate (TSHF) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TSHF is a coordination compound with a unique structure that has shown promising results in scientific research.
Mechanism of Action
Tetrasilver hexacyanoferrate has a unique structure that allows it to interact with various biological molecules. Tetrasilver hexacyanoferrate has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause damage to cells and tissues, and their inhibition by Tetrasilver hexacyanoferrate can prevent oxidative stress and cell damage.
Biochemical and Physiological Effects:
Tetrasilver hexacyanoferrate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tetrasilver hexacyanoferrate can induce apoptosis (cell death) in cancer cells. Tetrasilver hexacyanoferrate has also been shown to reduce the production of beta-amyloid, a protein that is associated with Alzheimer's disease. In animal studies, Tetrasilver hexacyanoferrate has been shown to improve cognitive function and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of Tetrasilver hexacyanoferrate is its unique structure, which allows it to interact with various biological molecules. Tetrasilver hexacyanoferrate is also relatively easy to synthesize and purify, making it accessible for scientific research. However, one limitation of Tetrasilver hexacyanoferrate is its potential toxicity. Tetrasilver hexacyanoferrate has been shown to be cytotoxic at high concentrations, and its long-term effects on human health are not well understood.
Future Directions
There are several future directions for Tetrasilver hexacyanoferrate research. One direction is to investigate the potential use of Tetrasilver hexacyanoferrate in the treatment of neurodegenerative disorders such as Parkinson's disease. Another direction is to explore the use of Tetrasilver hexacyanoferrate in the development of new catalysts for chemical reactions. Additionally, further studies are needed to understand the long-term effects of Tetrasilver hexacyanoferrate on human health and its potential toxicity.
Conclusion:
Tetrasilver hexacyanoferrate is a unique coordination compound that has shown promising results in scientific research. Its potential applications in various fields such as water treatment, electrochemistry, and biomedical research make it an attractive compound for further investigation. However, its potential toxicity and long-term effects on human health need to be further studied. Future research on Tetrasilver hexacyanoferrate can lead to the development of new treatments for various diseases and the development of new catalysts for chemical reactions.
Synthesis Methods
Tetrasilver hexacyanoferrate can be synthesized by reacting silver nitrate and potassium hexacyanoferrate in an aqueous solution. The reaction results in the formation of Tetrasilver hexacyanoferrate, which can be further purified by washing with distilled water and drying under vacuum.
Scientific Research Applications
Tetrasilver hexacyanoferrate has shown potential applications in various fields such as water treatment, electrochemistry, and biomedical research. In water treatment, Tetrasilver hexacyanoferrate has been shown to be effective in removing heavy metals and other pollutants from water. In electrochemistry, Tetrasilver hexacyanoferrate has been used as a catalyst in various reactions. In biomedical research, Tetrasilver hexacyanoferrate has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
CAS RN |
14038-75-6 |
|---|---|
Product Name |
Tetrasilver hexacyanoferrate |
Molecular Formula |
C6Ag4FeN6 |
Molecular Weight |
643.42 g/mol |
IUPAC Name |
tetrasilver;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.4Ag.Fe/c6*1-2;;;;;/q6*-1;4*+1;+2 |
InChI Key |
DYFZYKTZDYOWIF-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ag+].[Ag+].[Ag+].[Ag+] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ag+].[Ag+].[Ag+].[Ag+] |
Other CAS RN |
14038-75-6 |
synonyms |
tetrasilver hexacyanoferrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



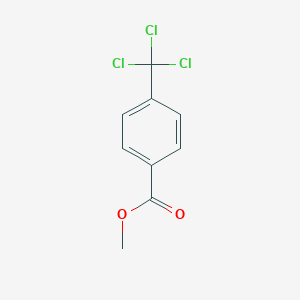
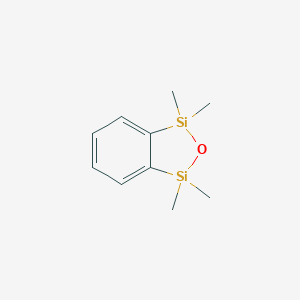
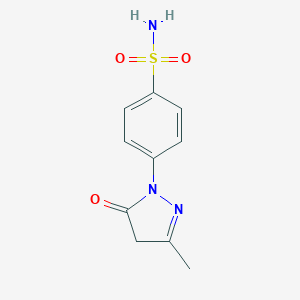

![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)
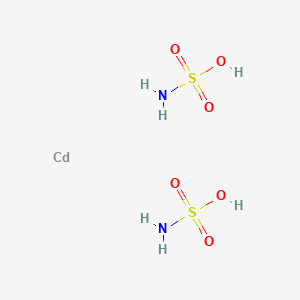
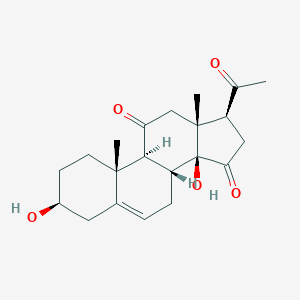
![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)
